molecular formula C16H19N3O4 B11003373 N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B11003373
M. Wt: 317.34 g/mol
InChI Key: NOCNLYXQJLOTOA-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanoyl chain.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its specific structure, which combines an indole moiety with a glycylglycine chain. This unique combination may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-[[2-[3-(5-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O4/c1-11-2-3-13-12(8-11)4-6-19(13)7-5-14(20)17-9-15(21)18-10-16(22)23/h2-4,6,8H,5,7,9-10H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

NOCNLYXQJLOTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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